molecular formula C25H20ClN3O B11459595 3-(4-chlorophenyl)-2-methyl-8-[(E)-2-phenylethenyl]-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one

3-(4-chlorophenyl)-2-methyl-8-[(E)-2-phenylethenyl]-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one

Cat. No.: B11459595
M. Wt: 413.9 g/mol
InChI Key: MQTQRLLJWKTYMT-BQYQJAHWSA-N
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Description

3-(4-chlorophenyl)-2-methyl-8-[(E)-2-phenylethenyl]-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one is a complex organic compound that belongs to the class of pyrazoloquinazolines. This compound is characterized by its unique structure, which includes a chlorophenyl group, a methyl group, and a phenylethenyl group attached to a dihydropyrazoloquinazoline core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-2-methyl-8-[(E)-2-phenylethenyl]-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazoloquinazoline core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the chlorophenyl group: This step often involves the use of chlorinated aromatic compounds and suitable catalysts.

    Addition of the phenylethenyl group: This is typically done through a Heck reaction, where the phenylethenyl group is introduced using palladium catalysts.

    Methylation: The final step involves the methylation of the compound using methylating agents such as methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-2-methyl-8-[(E)-2-phenylethenyl]-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of quinazoline derivatives with oxidized functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

3-(4-chlorophenyl)-2-methyl-8-[(E)-2-phenylethenyl]-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-2-methyl-8-[(E)-2-phenylethenyl]-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another class of compounds with a similar core structure but different substituents.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Compounds with a triazole ring fused to the pyrazoloquinazoline core.

Uniqueness

3-(4-chlorophenyl)-2-methyl-8-[(E)-2-phenylethenyl]-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one is unique due to its specific combination of substituents, which confer distinct chemical and biological properties

Properties

Molecular Formula

C25H20ClN3O

Molecular Weight

413.9 g/mol

IUPAC Name

3-(4-chlorophenyl)-2-methyl-8-[(E)-2-phenylethenyl]-8,9-dihydro-7H-pyrazolo[1,5-a]quinazolin-6-one

InChI

InChI=1S/C25H20ClN3O/c1-16-24(19-9-11-20(26)12-10-19)25-27-15-21-22(29(25)28-16)13-18(14-23(21)30)8-7-17-5-3-2-4-6-17/h2-12,15,18H,13-14H2,1H3/b8-7+

InChI Key

MQTQRLLJWKTYMT-BQYQJAHWSA-N

Isomeric SMILES

CC1=NN2C3=C(C=NC2=C1C4=CC=C(C=C4)Cl)C(=O)CC(C3)/C=C/C5=CC=CC=C5

Canonical SMILES

CC1=NN2C3=C(C=NC2=C1C4=CC=C(C=C4)Cl)C(=O)CC(C3)C=CC5=CC=CC=C5

Origin of Product

United States

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